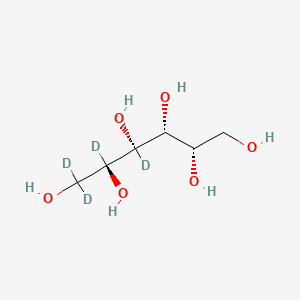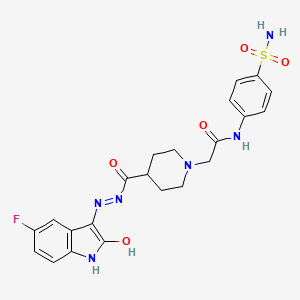![molecular formula C31H34ClN2O2RuS B12394670 Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)
Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium. The compound’s full name is [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium. It is known for its application in asymmetric hydrogenation reactions, making it a valuable catalyst in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] typically involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with (R,R)-Ts-DPEN (N-p-tosyl-1,2-diphenylethylenediamine). The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by maintaining strict control over reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
RuCl(p-cymene)[(R,R)-Ts-DPEN] primarily undergoes asymmetric hydrogenation reactions. It is used as a catalyst in the reduction of various substrates, including quinolines, N-alkyl ketimines, and hydroxy arylaldehydes .
Common Reagents and Conditions
Hydrogenation Reactions: The compound is used with hydrogen gas (H₂) under mild to moderate pressure. Solvents such as ethanol or isopropanol are commonly used.
Transfer Hydrogenation: Formic acid and triethylamine are often employed as hydrogen donors in transfer hydrogenation reactions.
Major Products Formed
The major products formed from these reactions are enantioenriched alcohols, amines, and other reduced derivatives of the starting materials .
Aplicaciones Científicas De Investigación
RuCl(p-cymene)[(R,R)-Ts-DPEN] has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which RuCl(p-cymene)[(R,R)-Ts-DPEN] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms. The chiral environment provided by the (R,R)-Ts-DPEN ligand ensures enantioselectivity in the hydrogenation process. The molecular targets include carbonyl groups in ketones and imines, which are reduced to their corresponding alcohols and amines .
Comparación Con Compuestos Similares
Similar Compounds
- RuCl(p-cymene)[(S,S)-Ts-DPEN]
- RuCl(p-cymene)[(R,R)-FsDPEN]
- RuCl(p-cymene)[(S,S)-TsDPEN] (mesitylene)
- Dichloro(p-cymene)ruthenium(II) dimer
Uniqueness
RuCl(p-cymene)[(R,R)-Ts-DPEN] is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Compared to its analogs, it offers better performance in terms of yield and selectivity, making it a preferred choice for synthesizing chiral compounds .
Propiedades
Fórmula molecular |
C31H34ClN2O2RuS |
|---|---|
Peso molecular |
635.2 g/mol |
Nombre IUPAC |
[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(2+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H20N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-22H,1H3;4-8H,1-3H3;1H;/q-2;;;+3/p-1/t20-,21-;;;/m1.../s1 |
Clave InChI |
SQSSVHPWHOMXOZ-AGEKDOICSA-M |
SMILES isomérico |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[NH-].Cl[Ru+2] |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].Cl[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


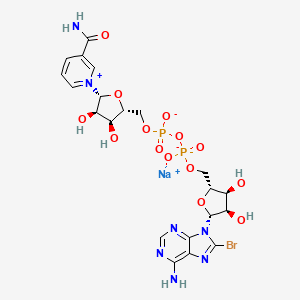


![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
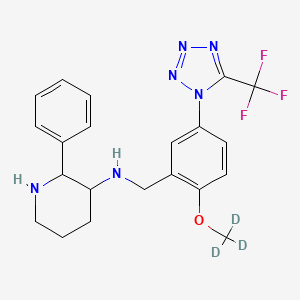
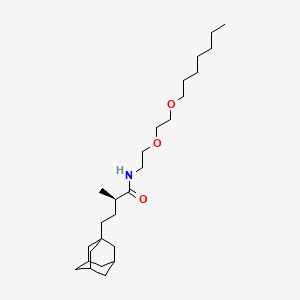
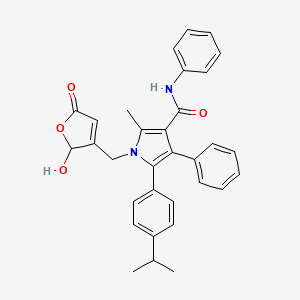
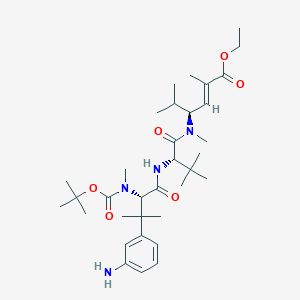
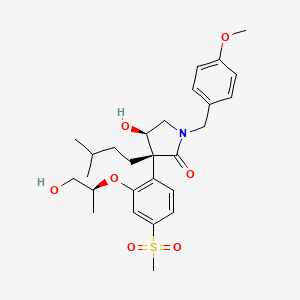
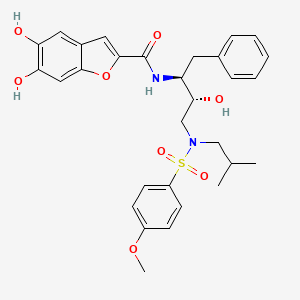
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
